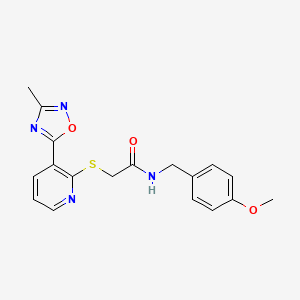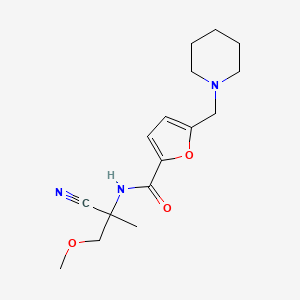![molecular formula C4H12ClN3O B2911577 N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride CAS No. 2375271-12-6](/img/structure/B2911577.png)
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride is a highly toxic organic compound and a suspected human carcinogen. It is used primarily in the pharmaceutical industry for analytical method development, method validation, and quality control applications . This compound is also known for its role in the production of nitrosamines, which are compounds of significant interest due to their potential health risks .
准备方法
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride involves the reaction of N-methyl-N-[2-(methylamino)ethyl]amine with nitrous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to achieve high purity and yield .
化学反应分析
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrous amide group into other functional groups.
Substitution: This compound can undergo substitution reactions where the nitrous amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: It is used in the development of pharmaceuticals and in the study of nitrosamines’ effects on human health.
Industry: It is used in the production of nitrosamines and other related compounds.
作用机制
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride involves its interaction with biological molecules, leading to the formation of nitrosamines. These nitrosamines can then interact with DNA and other cellular components, potentially leading to carcinogenic effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of DNA adducts and other modifications .
相似化合物的比较
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride is similar to other nitrosamine compounds, such as:
N-Nitrosodimethylamine: Known for its carcinogenic properties and used in various industrial applications.
N-Nitrosodiethylamine: Another nitrosamine with similar toxicological properties.
N-Nitrosomorpholine: Used in the study of nitrosamine-induced carcinogenesis.
What sets this compound apart is its specific structure and the particular applications it has in the pharmaceutical industry .
属性
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c1-5-3-4-7(2)6-8;/h5H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBLNAVICIJBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)N=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)



![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)
